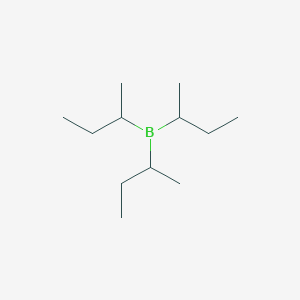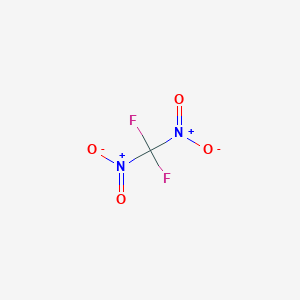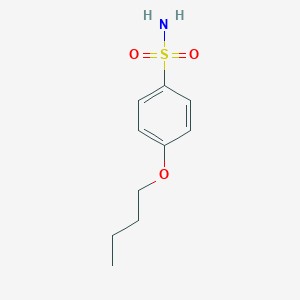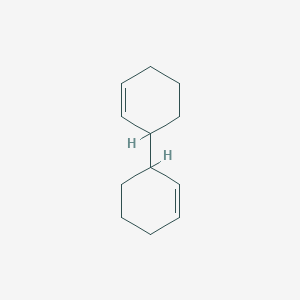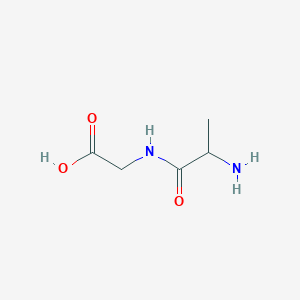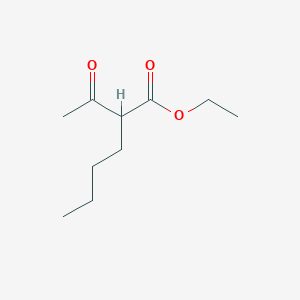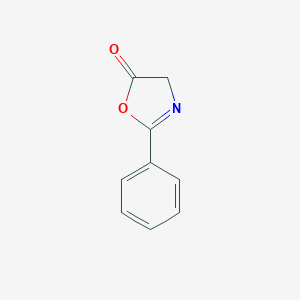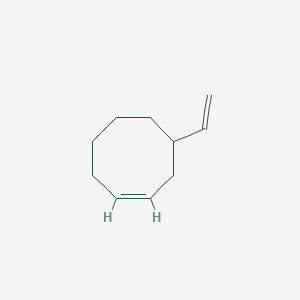
Cyclooctene, 4-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctene, 4-ethenyl-, also known as vinylcyclooctene (VCO), is a versatile compound that has gained significant attention in scientific research due to its unique chemical and physical properties. VCO is a cyclic olefin that contains a vinyl group, which makes it highly reactive and suitable for various applications in chemistry, materials science, and biotechnology.
Wirkmechanismus
The mechanism of action of VCO is primarily based on its reactivity towards various functional groups, such as alkenes, alkynes, and thiols. VCO can undergo ring-opening reactions under specific conditions, such as exposure to UV light or heat, which can lead to the formation of reactive intermediates that can react with other molecules. The vinyl group attached to the ring can also undergo addition reactions with other molecules, such as nucleophiles and radicals, which can further modify the properties of VCO.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of VCO have been studied in various contexts, including its potential toxicity and biocompatibility. In general, VCO is considered to be a relatively safe compound with low toxicity towards cells and tissues. However, the reactivity of VCO towards various functional groups can lead to the formation of reactive intermediates that can potentially cause cellular damage and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using VCO in lab experiments include its high reactivity, versatility, and ease of synthesis. VCO can be easily synthesized using standard chemical techniques and can be functionalized with various functional groups to suit specific experimental needs. The limitations of using VCO in lab experiments include its potential toxicity and reactivity towards other molecules, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of VCO, including its potential applications in drug delivery, materials science, and biotechnology. In drug delivery, VCO can be further explored as a carrier for the targeted delivery of drugs to specific cells and tissues. In materials science, VCO can be used as a building block for the synthesis of functional materials with unique optical and mechanical properties. In biotechnology, VCO can be used as a reactive handle for the conjugation of biomolecules to surfaces and nanoparticles, which can enhance their specificity and efficacy.
Synthesemethoden
The synthesis of VCO can be achieved through various methods, including ring-closing metathesis (RCM), Diels-Alder reaction, and radical addition. RCM is the most commonly used method for synthesizing VCO, which involves the use of a ruthenium-based catalyst to promote the ring-closing reaction between a diene and an alkene. The resulting product is a cyclic olefin with a vinyl group attached to the ring.
Wissenschaftliche Forschungsanwendungen
VCO has been extensively studied for its potential applications in various fields of science, including materials science, biotechnology, and drug delivery. In materials science, VCO is used as a building block for the synthesis of functional polymers and materials with unique optical and mechanical properties. In biotechnology, VCO is used as a reactive handle for the conjugation of biomolecules, such as proteins and antibodies, to surfaces and nanoparticles. VCO has also been explored as a drug delivery agent due to its ability to undergo ring-opening reactions under specific conditions, which can trigger the release of drugs from the carrier.
Eigenschaften
CAS-Nummer |
1124-45-4 |
|---|---|
Produktname |
Cyclooctene, 4-ethenyl- |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(1Z)-4-ethenylcyclooctene |
InChI |
InChI=1S/C10H16/c1-2-10-8-6-4-3-5-7-9-10/h2,4,6,10H,1,3,5,7-9H2/b6-4- |
InChI-Schlüssel |
XHOHAACPKAMLNN-XQRVVYSFSA-N |
Isomerische SMILES |
C=CC1CCCC/C=C\C1 |
SMILES |
C=CC1CCCCC=CC1 |
Kanonische SMILES |
C=CC1CCCCC=CC1 |
Synonyme |
4-Ethenylcyclooctene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



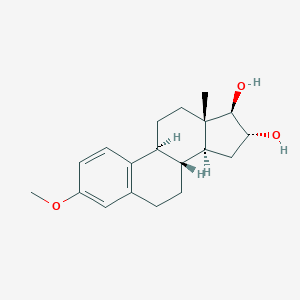

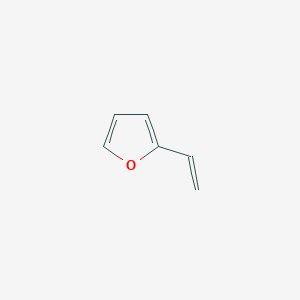
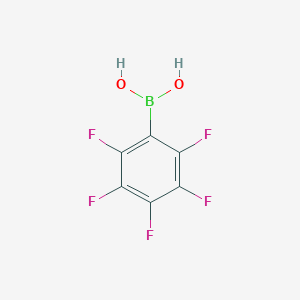
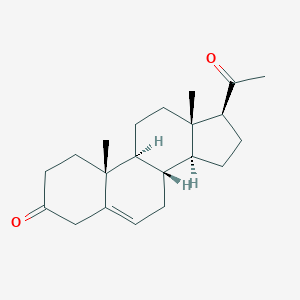
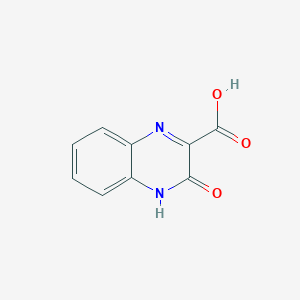
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
